Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
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Overview
Description
Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that features a unique combination of furan, triazole, and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate is further reacted with suitable amines and formaldehyde in ethanol to form Mannich bases . The final step involves the reaction of the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the triazole ring would yield dihydrotriazoles.
Scientific Research Applications
Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The furan and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H- [1,2,4]-triazole-3-thiol
- Imidazole-containing compounds
Uniqueness
What sets Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- apart from similar compounds is its unique combination of furan, triazole, and dibenzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H20N4O5S |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H20N4O5S/c1-32-23-12-18-17-7-2-3-8-20(17)35-22(18)13-19(23)27-24(31)15-36-26-29-28-25(21-9-5-11-34-21)30(26)14-16-6-4-10-33-16/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
UDHMULWUORYGQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
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